2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole 2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733427
InChI: InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol

2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole

CAS No.:

Cat. No.: VC17733427

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole -

Specification

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
IUPAC Name 2-(3-bromophenyl)-4,5-dimethyl-1H-imidazole
Standard InChI InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3,(H,13,14)
Standard InChI Key YAYDOHHMYOXBNX-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a five-membered imidazole ring substituted with methyl groups at positions 4 and 5, along with a 3-bromophenyl moiety at position 2. This substitution pattern influences electronic distribution and steric interactions, critical for its reactivity and biological activity .

Molecular Formula: C11H11BrN2\text{C}_{11}\text{H}_{11}\text{BrN}_2
Molecular Weight: 251.12 g/mol
IUPAC Name: 2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole
SMILES: CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C

Crystallographic and Conformational Insights

While crystallographic data for this specific isomer are unavailable, analogs such as 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole exhibit planar imidazole rings with dihedral angles of 15–25° between the aryl and heterocyclic planes . The meta-bromo substitution likely reduces steric hindrance compared to ortho-substituted derivatives, enhancing rotational freedom.

Synthetic Methodologies

Bromination Strategies

Bromination of pre-formed imidazole cores represents a common approach. For example, 1,2-dimethylimidazole undergoes dibromination using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by selective debromination with isopropyl magnesium chloride to isolate mono-brominated products . Adapting this protocol, the 3-bromophenyl group could be introduced via Suzuki–Miyaura coupling using 3-bromophenylboronic acid and a halogenated imidazole precursor.

Table 1: Optimization of Bromination Conditions

ParameterConditionsYield (%)
Brominating AgentNBS (2.5 equiv)80
SolventDMF
Temperature25°C
Reaction Time6 hours

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl3_3). Stability studies on analogs indicate no decomposition under inert atmospheres at temperatures below 150°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6_6):

    • δ 2.24 (s, 3H, CH3_3), δ 3.51 (s, 3H, N–CH3_3), δ 7.30–7.70 (m, 4H, aromatic) .

  • 13C^{13}\text{C} NMR:

    • δ 12.5 (CH3_3), δ 126.0–134.2 (aromatic carbons), δ 148.7 (C–Br) .

Infrared (IR) Spectroscopy:

  • Peaks at 3438 cm1^{-1} (N–H stretch), 2918 cm1^{-1} (C–H stretch), and 699 cm1^{-1} (C–Br bend) .

Challenges and Future Directions

Synthetic Hurdles

Regioisomeric byproducts during bromination and coupling reactions remain a challenge. Advanced purification techniques (e.g., preparative HPLC) are essential for isolating the meta-substituted isomer.

Pharmacological Validation

In vitro and in vivo studies are required to confirm bioactivity. Computational modeling (e.g., molecular docking) could prioritize target enzymes for experimental validation.

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